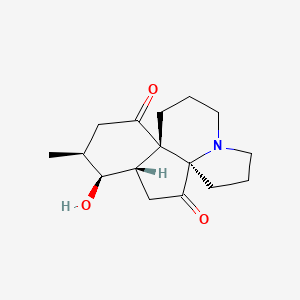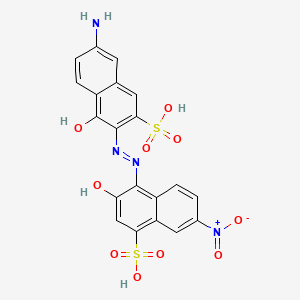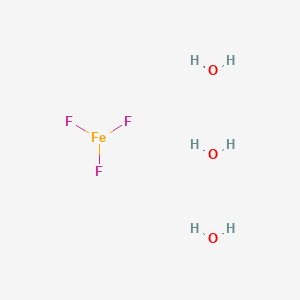
3-Fluoro-2-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-methylpyridin-4-amine is a chemical compound with the CAS Number: 15931-21-2 and a molecular weight of 126.13 . It has a linear formula of C6H7FN2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-methylpyridin-4-amine is represented by the linear formula C6H7FN2 . It consists of a six-membered pyridine ring with a fluorine atom at the 3rd position, a methyl group at the 2nd position, and an amine group at the 4th position .Physical And Chemical Properties Analysis
3-Fluoro-2-methylpyridin-4-amine is a solid substance . It has a molecular weight of 126.13 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.31, indicating its lipophilicity . It is also very soluble, with a solubility of 3.66 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pyridines
3-Fluoro-2-methylpyridin-4-amine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
Potential Imaging Agents for Biological Applications
Fluoropyridines, including 3-Fluoro-2-methylpyridin-4-amine, present a special interest as potential imaging agents for various biological applications . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . 3-Fluoro-2-methylpyridin-4-amine can be used in the synthesis of these fluorinated organic chemicals .
Key Structural Motif in Active Agrochemical Ingredients
Trifluoromethylpyridines, which can be synthesized using 3-Fluoro-2-methylpyridin-4-amine, serve as a key structural motif in active agrochemical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Key Structural Motif in Pharmaceutical Ingredients
Trifluoromethylpyridines, which can be synthesized using 3-Fluoro-2-methylpyridin-4-amine, also serve as a key structural motif in pharmaceutical ingredients . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Intermediate in Chemical Synthesis
3-Fluoro-2-methylpyridin-4-amine can be used as an intermediate in various chemical syntheses . It can be used to produce other chemicals, which can then be used in a variety of applications, from pharmaceuticals to agrochemicals .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-Fluoro-2-methylpyridin-4-amine (5Me3F4AP) is the potassium (K+) channel . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .
Mode of Action
5Me3F4AP acts as a K+ channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
The blocking of K+ channels by 5Me3F4AP affects the neuronal signaling pathways . By reducing the aberrant efflux of K+ ions, it enhances axonal conduction . This mechanism is particularly beneficial in conditions involving demyelination, such as multiple sclerosis .
Pharmacokinetics
5Me3F4AP exhibits comparable basicity and greater lipophilicity compared to 3-fluoro-4-aminopyridine (3F4AP), another K+ channel blocker . It also shows higher permeability to an artificial brain membrane, suggesting better bioavailability . Furthermore, 5Me3F4AP is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .
Result of Action
The result of 5Me3F4AP’s action is the enhancement of impulse conduction in demyelinated axons . This can potentially improve neurological functions in conditions like multiple sclerosis .
Action Environment
The action of 5Me3F4AP can be influenced by various environmental factors. For instance, its stability towards oxidation can be affected by the presence and activity of metabolic enzymes like CYP2E1 . Moreover, its lipophilicity and permeability suggest that it may be more effective in environments with a high lipid content, such as the brain .
Eigenschaften
IUPAC Name |
3-fluoro-2-methylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEVGKIMLLNYRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668415 |
Source


|
| Record name | 3-Fluoro-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methylpyridin-4-amine | |
CAS RN |
15931-21-2 |
Source


|
| Record name | 3-Fluoro-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)
![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)